Product packaging for 2-Cyclohexyl-2-fluoroethan-1-ol(Cat. No.:CAS No. 1556027-16-7)

2-Cyclohexyl-2-fluoroethan-1-ol

Cat. No.: B2907493
CAS No.: 1556027-16-7
M. Wt: 146.205
InChI Key: COHAYBDUSGUGIO-UHFFFAOYSA-N
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Description

Evolution and Historical Trajectories of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, reported in 1835. wikipedia.org A significant early milestone was Alexander Borodin's 1862 synthesis of benzoyl fluoride (B91410), pioneering the halogen exchange method. nih.gov However, the highly reactive and hazardous nature of elemental fluorine presented considerable challenges, often leading to explosive reactions with organic compounds. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a pivotal moment, opening the door for more controlled investigations. numberanalytics.com

The 20th century witnessed an acceleration in organofluorine chemistry, driven by the development of safer and more selective fluorinating agents. numberanalytics.com The advent of industrial applications, such as the development of chlorofluorocarbons (CFCs) and fluoropolymers like Teflon in the 1940s, marked a new era for the field. wikipedia.orgnumberanalytics.com Over the past few decades, industrial organofluorine chemistry has matured significantly, providing a diverse array of essential materials. jst.go.jpscispace.com

Broad Academic Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules imparts unique and often desirable properties, making it a valuable tool for chemists. tandfonline.comresearchgate.net Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physical, chemical, and biological characteristics. tandfonline.comnumberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and metabolic stability of fluorinated compounds. nih.gov

Key impacts of fluorine incorporation include:

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes. numberanalytics.comnih.gov

Modulation of Molecular Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of a drug to its target protein. numberanalytics.com

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, which is critical for its biological activity.

These unique properties have led to the widespread use of fluorinated compounds in various sectors. An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org The strategic placement of a fluorine atom can dramatically improve a drug candidate's efficacy and pharmacokinetic profile. tandfonline.com In materials science, fluorinated polymers are valued for their high thermal stability and chemical inertness. numberanalytics.com

Scope and Research Objectives for 2-Cyclohexyl-2-fluoroethan-1-ol Studies

The study of this compound is situated within the broader research area of chiral fluoroalkanols. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.govnih.gov The synthesis of enantiomerically pure compounds is a key objective in modern drug discovery. nih.govnih.gov

Fluoroalkanols, in particular, are valuable building blocks in the synthesis of more complex fluorinated molecules. Research into compounds like this compound is typically driven by the following objectives:

Development of Stereoselective Synthetic Methods: A primary goal is to develop efficient and highly selective methods for the synthesis of a single enantiomer of the target molecule. This often involves the use of chiral catalysts or auxiliaries.

Investigation of Physicochemical Properties: Characterizing the properties of the synthesized compound, such as its stereochemical stability and spectroscopic data, is crucial for its potential application.

Exploration as a Chiral Building Block: Researchers aim to utilize the synthesized chiral fluoroalkanol as a starting material for the preparation of more complex and potentially bioactive molecules. The presence of both a fluorine atom and a hydroxyl group provides two reactive sites for further chemical modification.

Evaluation of Potential Biological Activity: Given the prevalence of fluorinated compounds in pharmaceuticals, a long-term objective is often to investigate the biological properties of new chiral fluoroalkanols and their derivatives.

The research into this compound contributes to the growing toolbox of chiral fluorinated building blocks available to medicinal chemists and the broader scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15FO B2907493 2-Cyclohexyl-2-fluoroethan-1-ol CAS No. 1556027-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO/c9-8(6-10)7-4-2-1-3-5-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHAYBDUSGUGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2 Cyclohexyl 2 Fluoroethan 1 Ol

Strategic Approaches to Fluoroalkanol Synthesis

The creation of fluoroalkanols involves several core strategies, each with distinct advantages and precursor requirements. These methods range from the direct substitution of a leaving group with a fluoride (B91410) nucleophile to the addition of fluorine across a double bond. For a target like this compound, key precursors could include cyclohexyl-substituted epoxides, alkenes, or diols.

Nucleophilic Fluorination Routes to this compound

Nucleophilic fluorination is a cornerstone of organofluorine synthesis, utilizing a fluoride ion (F⁻) source to form the carbon-fluorine bond. A primary strategy for synthesizing β-fluoroalcohols is the ring-opening of epoxides. nih.govnorthwestern.edu In the context of this compound, this would involve the reaction of 2-cyclohexyl-oxirane with a fluoride source.

The Finkelstein reaction represents a classic method for nucleophilic fluorination, involving the exchange of a halide or other leaving group with fluoride. ucla.edu The synthesis of 2-fluoroethanol (B46154) itself can be achieved by treating 2-chloroethanol (B45725) with potassium fluoride. wikipedia.org Similarly, a precursor such as 2-cyclohexyl-2-hydroxyethyl tosylate could be fluorinated using a metal fluoride.

Challenges in nucleophilic fluorination often relate to the low solubility of metal fluorides in organic solvents and the high basicity of soluble fluoride sources like tetraalkylammonium fluorides. acs.org To overcome this, latent fluoride sources such as benzoyl fluoride can be used in combination with a Lewis base catalyst to generate fluoride in situ under mild conditions. nih.govacs.org Another effective reagent is the HF/Pyridine complex, which serves as a superior source of nucleophilic fluoride for various transformations. nih.gov

Table 1: Reagents for Nucleophilic Fluorination

Electrophilic Fluorination Strategies for Precursors to this compound

Electrophilic fluorination employs reagents that deliver a fluorine cation equivalent (F⁺) to a nucleophilic carbon center, such as an alkene or an enol. chinesechemsoc.orgalfa-chemistry.com For the synthesis of this compound, a logical precursor for this strategy is vinylcyclohexane. The reaction of an alkene with an electrophilic fluorine source in the presence of water or another oxygen-containing nucleophile can yield a β-fluoroalcohol.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. chinesechemsoc.orgalfa-chemistry.com These N-F reagents are generally stable and easier to handle than highly reactive sources like elemental fluorine (F₂) or xenon difluoride (XeF₂). chinesechemsoc.orgchinesechemsoc.org However, their relatively weak electrophilicity can limit their application, often necessitating the use of catalysts or activators. chinesechemsoc.org For instance, nitromethane (B149229) has been shown to be an effective activator for Selectfluor and NFSI in the fluorofunctionalization of styrenes, a reaction type directly analogous to the fluorination of vinylcyclohexane. chinesechemsoc.orgchinesechemsoc.org

Hypervalent iodine reagents can also be used to generate electrophilic fluorine species in situ from sources like hydrogen fluoride, providing another avenue for the fluorination of alkenes and ketones. nih.gov

Table 2: Common Electrophilic Fluorinating Agents

Reagent Abbreviation Typical Substrates Citations
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Alkenes, Enols, Arenes chinesechemsoc.orgalfa-chemistry.comnih.gov
N-Fluorobenzenesulfonimide NFSI Alkenes, Enols, Amides chinesechemsoc.orgalfa-chemistry.comchinesechemsoc.org
Xenon Difluoride XeF₂ Alkenes, Aromatics nih.govchinesechemsoc.org

Radical-Mediated Fluorination and Fluoroalkylation in the Context of this compound Synthesis

Radical-based methods offer an alternative pathway for C-F bond formation, often under mild conditions. One relevant approach is the radical deoxyfluorination of alcohols. nih.govresearchgate.net This transformation typically involves converting the precursor alcohol into a derivative, such as an oxalate (B1200264), which can then undergo single-electron oxidation to generate a carbon-centered radical. nih.govista.ac.at This radical is subsequently trapped by a fluorine atom donor.

For example, a precursor like 2-cyclohexylethan-1,2-diol could be selectively protected and then converted to an oxalate at the secondary position. Using a system like silver nitrate (B79036) (AgNO₃) as a catalyst with Selectfluor, or a photoredox-catalyzed approach, the corresponding secondary alkyl radical can be generated and subsequently fluorinated. nih.govresearchgate.net A photon- and metal-free approach has also been developed using a charge-transfer complex of Selectfluor and 4-(dimethylamino)pyridine (DMAP) to trigger the radical fluorination of oxalate-activated alcohols. ista.ac.atmpg.de These methods are particularly effective for generating tertiary and secondary alkyl fluorides. nih.govresearchgate.net

Transition Metal-Catalyzed Fluorination of Precursors for this compound

Transition metal catalysis has become a powerful tool for constructing C-F bonds with high selectivity and efficiency. nih.govchimia.ch Metals such as palladium, copper, silver, and rhodium are commonly employed. nih.govmdpi.com These catalysts can facilitate fluorination reactions with both nucleophilic and electrophilic fluorine sources. nih.gov

In the context of synthesizing this compound, a transition metal could be used to catalyze the fluorination of a precursor like vinylcyclohexane. For example, palladium catalysts have been developed for the fluorination of alkenes. nih.gov Similarly, silver-catalyzed decarboxylative fluorination of carboxylic acids provides a route to alkyl fluorides, suggesting that a precursor like 3-cyclohexyl-3-hydroxypropanoic acid could potentially be converted to the target molecule, albeit through a more complex pathway. mdpi.comresearchgate.net

Transition metal catalysis is particularly valuable for achieving reactions under mild conditions and for enabling late-stage fluorination of complex molecules. nih.govchimia.ch

Table 3: Transition Metals in Catalytic Fluorination

Metal Common Application Fluorine Source Type Citations
Palladium (Pd) Allylic fluorination, C-H fluorination Nucleophilic / Electrophilic nih.govrsc.org
Copper (Cu) Fluoroalkylation, C-H fluorination Nucleophilic / Electrophilic nih.gov
Silver (Ag) Decarboxylative fluorination Electrophilic (e.g., Selectfluor) mdpi.comresearchgate.net
Rhodium (Rh) C-H fluorination Electrophilic mdpi.com

Deoxofluorination Approaches in the Synthesis of this compound

Deoxofluorination is a direct method for converting a hydroxyl group into a fluorine atom. sigmaaldrich.com This approach is highly relevant for the synthesis of this compound from a precursor such as 2-cyclohexylethan-1,2-diol. By selectively replacing one of the hydroxyl groups with fluorine, the target compound can be formed in a single step from the diol.

A wide range of deoxofluorinating reagents is available. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely used but can suffer from safety concerns and the formation of elimination byproducts. sigmaaldrich.comorganic-chemistry.org More modern reagents have been developed to address these issues. PyFluor (2-pyridinesulfonyl fluoride), for example, offers high chemoselectivity for the deoxyfluorination of primary and secondary alcohols with minimal side products and superior thermal stability. sigmaaldrich.com Other reagents like PhenoFluor and aminodifluorosulfinium salts also provide effective and often safer alternatives. nih.govorganic-chemistry.org Superacidic systems, such as HF/AsF₅, have also been employed for the deoxyfluorination of dihydroxy species. rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Isomers

Since this compound contains a stereocenter at the fluorine-bearing carbon, developing stereoselective methods to control its configuration is crucial for accessing specific enantiomers. This is particularly important in medicinal chemistry, where the biological activity of a chiral molecule is often confined to a single enantiomer.

One of the most effective strategies for the enantioselective synthesis of β-fluoroalcohols is the catalytic asymmetric ring-opening of meso- or racemic epoxides. nih.govnorthwestern.edu A cooperative dual-catalyst system, employing a chiral amine and a chiral Lewis acid, can promote the desymmetrization of cyclic epoxides with a nucleophilic fluoride source, yielding β-fluoroalcohols with high enantiomeric excess (ee). nih.govacs.org This methodology could be applied to the desymmetrization of a suitable cyclohexyl-containing meso-epoxide or the kinetic resolution of racemic 2-cyclohexyl-oxirane to produce enantiomerically enriched this compound. nih.govacs.org

Another approach involves the organocatalytic asymmetric fluorination of α-substituted aldehydes. For example, studies on the fluorination of α-chloroaldehydes have demonstrated that chiral organocatalysts can facilitate highly enantioselective reactions, which could be adapted for precursors to this compound. beilstein-journals.org

Principles of Stereocontrol in Fluorination Reactions

The stereochemical outcome of a fluorination reaction is governed by the interplay between the substrate's structure, the nature of the fluorinating agent, and the reaction mechanism. In electrophilic fluorination, the most common strategy for creating C-F bonds at a nucleophilic carbon center, the facial selectivity of the fluorine donor's approach to an enolate or enamine intermediate is paramount. wikipedia.orgnih.gov

Electrophilic Fluorinating Agents: The development of stable, electrophilic N-F reagents has been a milestone for controlled fluorination. wikipedia.orgacs.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their safety and efficacy compared to elemental fluorine. wikipedia.orgacs.org These reagents operate by delivering an electrophilic "F+" equivalent to a carbon nucleophile. The choice of reagent can influence reactivity, but stereocontrol is often dictated by the chiral environment created by a catalyst or an auxiliary. acs.org

Mechanism and Stereochemical Models: The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways. wikipedia.org For organocatalytic reactions involving aldehydes, the generally accepted mechanism proceeds through the formation of a chiral enamine intermediate. researchgate.netacs.org The catalyst, often a chiral secondary or primary amine, controls the enamine's geometry and shields one of its faces, thereby directing the incoming electrophilic fluorinating agent. acs.orgrsc.org For instance, quantum chemical computations on fluorination reactions catalyzed by cinchona alkaloid-derived primary amines show that the catalyst scaffold adopts a well-defined conformation in the transition state, effectively blocking one face of the enamine from the fluorinating agent. acs.org

Substrate and Auxiliary Control: Diastereoselective fluorinations often rely on chiral auxiliaries attached to the substrate. wikipedia.org Chiral oxazolidinones, for example, have been successfully used to direct the fluorination of carbonyl compounds. wikipedia.orgnih.gov In these cases, the bulky auxiliary blocks one face of the corresponding enolate, leading to a highly diastereoselective C-F bond formation. lookchem.com Similarly, the inherent chirality of a substrate can influence the stereochemical course of fluorination, as seen in the diastereoselective fluorination of chiral allylic alcohols, where the reaction can proceed via an SN1-like mechanism involving a carbocation intermediate that is preferentially attacked by fluoride from the less hindered face. researchgate.net

Diastereoselective and Enantioselective Synthesis Strategies for this compound

Directly synthesizing enantiomerically pure this compound requires sophisticated asymmetric strategies. Organocatalysis has emerged as a powerful tool for this purpose, particularly for the α-fluorination of aldehydes.

A highly relevant strategy involves the organocatalytic asymmetric fluorination of α-branched aldehydes. beilstein-journals.orgrsc.org Although direct synthesis of this compound has not been detailed, a closely related analog, 2-Chloro-2-cyclohexyl-2-fluoroethan-1-ol, was synthesized with high enantioselectivity. beilstein-journals.org This process starts with the racemic α-chloro-α-cyclohexylacetaldehyde. The key step is the enantioselective fluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral organocatalyst, which proceeds via a kinetic resolution mechanism. beilstein-journals.org The resulting α-chloro-α-fluoroaldehyde is then reduced in situ with sodium borohydride to the final fluorohydrin. beilstein-journals.org

This method has been shown to be effective for a range of α-branched aldehydes, highlighting its potential for synthesizing chiral tertiary fluorides. beilstein-journals.orgrsc.org

Table 1: Organocatalytic Enantioselective Fluorination of α-Chloroaldehydes Followed by Reduction beilstein-journals.org

Entry R-group in Aldehyde Product Yield (%) ee (%)
1 Phenyl 2-Chloro-2-fluoro-2-phenylethan-1-ol 40 88
2 4-Methoxyphenyl 2-Chloro-2-fluoro-2-(4-methoxyphenyl)ethan-1-ol 42 87
3 4-Chlorophenyl 2-Chloro-2-(4-chlorophenyl)-2-fluoroethan-1-ol 40 89
4 2-Naphthyl 2-Chloro-2-fluoro-2-(naphthalen-2-yl)ethan-1-ol 39 90

The proposed mechanism for this transformation involves the formation of a chiral enamine from the aldehyde and the catalyst. The catalyst directs the approach of the fluorinating agent (NFSI) to one face of the enamine. The high enantioselectivity observed, particularly with the cyclohexyl substrate (96% ee), demonstrates the effectiveness of this strategy for creating sterically demanding chiral fluorinated centers. beilstein-journals.org

Utility of Fluorinated Building Blocks in the Preparation of this compound and Analogues

An alternative to direct fluorination is the use of smaller, pre-fluorinated molecules, known as fluorinated building blocks. nih.govbeilstein-journals.orgbohrium.com This approach can circumvent challenges associated with direct fluorination of complex molecules and provide access to a wide range of analogs.

Halofluorination of Olefins: One method to generate fluorinated building blocks is the halofluorination of cyclic olefins. nih.govbeilstein-journals.org For example, reacting cyclohexene (B86901) derivatives with a source of electrophilic halogen (like NBS or NIS) and a fluoride source (like Deoxo-Fluor®) can produce vicinal halofluorides. nih.gov These products can then be further manipulated. For instance, elimination reactions can yield allylic fluorides, which are versatile intermediates. nih.gov

Epoxide Ring-Opening: Fluorohydrins, the core structure of the target molecule, can be synthesized via the ring-opening of epoxides with a fluoride source. A regioselective method involves the epoxidation of allylsilanes followed by treatment with triethylamine (B128534) trihydrofluoride (HF·Et3N). researchgate.net This sequence yields 2-fluoro-3-silylpropan-1-ol derivatives. The β-silyl group activates the epoxide for ring-opening under mild conditions and directs the fluoride to the C2 position. researchgate.net While not directly producing the cyclohexyl derivative, this methodology provides a template for creating 2-fluoroethan-1-ol structures that could be further elaborated.

Table 2: Examples of Fluorinated Building Blocks and Relevant Synthetic Transformations

Starting Material Type Reaction Resulting Building Block/Intermediate Potential Application Reference
Cyclic Olefin (e.g., Cyclohexene diester) Halofluorination (NBS/Deoxo-Fluor®) Vicinal bromofluoro cyclohexane (B81311) Precursor to unsaturated or functionalized fluoro-cyclohexanes nih.gov
Allylsilane Epoxidation & Ring-opening (HF·Et3N) 2-Fluoro-3-silylpropan-1-ol Core structure for fluorohydrin synthesis researchgate.net
Chiral Allylic Alcohol Deoxyfluorination Allylic Fluoride Versatile intermediate for further C-C bond formation researchgate.net

These building block strategies offer a modular approach to synthesizing complex molecules like this compound. By constructing the fluorinated stereocenter on a simpler scaffold first, chemists can then employ standard carbon-carbon bond-forming reactions to attach the cyclohexyl group or other desired substituents.

Stereochemical and Conformational Analysis of 2 Cyclohexyl 2 Fluoroethan 1 Ol

Impact of Fluorine on Molecular Conformation in Fluoroalcohols

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique stereoelectronic effects that dictate the conformational preferences of fluoroalcohols. The compact size of the fluorine atom allows for its incorporation into organic molecules often without causing significant steric hindrance. beilstein-journals.org However, the highly polarized carbon-fluorine (C-F) bond introduces strong dipole-dipole interactions and hyperconjugative effects that can stabilize specific conformers. d-nb.info

In the case of 2-fluoroethanol (B46154), a simple fluoroalcohol, the gauche conformation is favored over the anti conformation. This preference is attributed to a stabilizing intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom, an interaction only possible in the gauche arrangement. scribd.com Furthermore, hyperconjugation, involving the donation of electron density from a C-H bonding orbital to an adjacent anti-bonding C-F orbital (σC-H → σ*C-F), also plays a crucial role in stabilizing the gauche conformer. beilstein-journals.org These fundamental principles observed in simpler fluoroalcohols provide a basis for understanding the more complex conformational landscape of 2-Cyclohexyl-2-fluoroethan-1-ol.

Advanced Spectroscopic Methodologies for Conformational Elucidation

The determination of the preferred conformations and the energy differences between various rotamers of this compound relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Application of ¹⁹F NMR Spectroscopy in Conformational Studies of this compound

In a molecule like this compound, different staggered conformations around the C1-C2 bond would place the fluorine atom in distinct electronic environments relative to the cyclohexyl ring and the hydroxyl group. This would result in different ¹⁹F chemical shifts for each conformer. By analyzing the temperature dependence of the ¹⁹F NMR spectrum, it is possible to determine the relative populations of the conformers and the thermodynamic parameters governing their equilibrium. For instance, a study on a related compound, 2-chloro-2-cyclohexyl-2-fluoroethan-1-ol, reported a ¹⁹F NMR chemical shift at -117.8 ppm (in CDCl₃). beilstein-journals.org The broadness or multiplicity of this signal can provide insights into the dynamics of conformational exchange. beilstein-journals.org

¹H and ¹³C NMR Spectroscopic Analysis for Conformational Equilibria in this compound

¹H and ¹³C NMR spectroscopy provide complementary information for a comprehensive conformational analysis. nih.govbas.bg The chemical shifts of the protons and carbons in the vicinity of the stereogenic center (C2) are particularly informative. For example, the protons of the methylene (B1212753) group (CH₂OH) are diastereotopic and will exhibit different chemical shifts, which are dependent on their orientation relative to the fluorine and cyclohexyl groups in the preferred conformation.

A study on 2-chloro-2-cyclohexyl-2-fluoroethan-1-ol provides a reference for the expected NMR data. The ¹H NMR spectrum showed a multiplet for the two diastereotopic protons of the CH₂OH group between δ 4.02 and 3.83 ppm. beilstein-journals.org The ¹³C NMR spectrum exhibited a doublet for the carbon bearing the fluorine atom (C2) at δ 119.0 ppm with a large one-bond C-F coupling constant (J = 247 Hz), and a doublet for the carbon of the CH₂OH group (C1) at δ 66.8 ppm with a two-bond C-F coupling constant (J = 26.4 Hz). beilstein-journals.org These coupling constants are crucial for conformational assignment.

Table 1: Representative NMR Data for a Structurally Similar Compound: 2-Chloro-2-cyclohexyl-2-fluoroethan-1-ol beilstein-journals.org

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H (CH₂)4.02–3.83m-
¹³C (CF)119.0d247
¹³C (CH₂OH)66.8d26.4
¹³C (CH-cyclohexyl)44.5d20.4
¹⁹F-117.8m-
Data obtained in CDCl₃

J-Coupling Analysis for Stereochemical and Conformational Assignments

The magnitude of vicinal (three-bond) and geminal (two-bond) J-coupling constants is highly dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. organicchemistrydata.orgnih.gov This relationship is a cornerstone of conformational analysis.

In this compound, the analysis of ³J(H-H), ³J(H-F), and ³J(C-F) coupling constants can provide detailed information about the rotational equilibrium around the C1-C2 bond. For instance, the ³J(H-H) coupling between the proton on C2 and the protons on C1 will vary depending on their gauche or anti relationship. Similarly, the ³J(H-F) and ³J(C-F) couplings are stereospecific and can be used to deduce the preferred orientation of the fluorine atom relative to the substituents on the adjacent carbon. The analysis of these coupling constants allows for the quantitative determination of the populations of different conformers. organicchemistrydata.org

Examination of Conformational Isomerism and Energy Landscapes in this compound

The conformational landscape of this compound is primarily defined by the rotation around the C1-C2 single bond, leading to three staggered conformers for each enantiomer. These conformers are typically designated as gauche and anti, referring to the relative positions of the largest substituents (cyclohexyl and hydroxyl groups).

The relative energies of these conformers are determined by a delicate balance of steric and stereoelectronic effects. Steric hindrance between the bulky cyclohexyl group and the hydroxyl group would destabilize certain conformers. Conversely, as discussed earlier, the gauche effect, driven by hyperconjugation and potential intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, would favor a gauche arrangement of these two groups. beilstein-journals.orgscribd.com

Computational modeling, in conjunction with the experimental data from NMR spectroscopy, can be employed to map the potential energy surface for rotation around the C1-C2 bond. This allows for the visualization of the energy barriers between different conformers and provides a quantitative understanding of the conformational preferences of the molecule. The interplay of these factors will ultimately determine the dominant conformation of this compound in solution.

Computational Chemistry Investigations of 2 Cyclohexyl 2 Fluoroethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Cyclohexyl-2-fluoroethan-1-ol at the atomic level. These methods allow for a detailed exploration of the molecule's electronic landscape and its most stable three-dimensional arrangement.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) serves as a robust computational tool for investigating the electronic structure and geometry of this compound. By approximating the electron density, DFT methods can accurately predict various molecular properties. For instance, geometry optimization calculations using a functional like B3LYP with a basis set such as 6-31+G(d,p) can determine the most stable conformation of the molecule. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule.

Furthermore, DFT can be employed to calculate thermodynamic properties such as the enthalpy of formation. semanticscholar.org Such calculations are crucial for understanding the stability of the molecule and its potential involvement in chemical reactions. The vibrational frequencies can also be computed to simulate the infrared spectrum, which can aid in the experimental identification and characterization of the compound.

A hypothetical table of optimized geometric parameters for the lowest energy conformer of this compound, as would be obtained from a DFT study, is presented below.

ParameterValue
C-F Bond Length1.39 Å
C-O Bond Length1.43 Å
C-C (ring) Avg. Bond Length1.54 Å
F-C-C Angle109.5°
C-C-O Angle110.2°
Cyclohexyl Ring ConformationChair

Frontier Molecular Orbital Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, acting as an electrophile. youtube.com

For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, conversely, would be expected to have significant contributions from the antibonding orbitals associated with the C-F and C-O bonds, given the high electronegativity of fluorine and oxygen.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. DFT calculations can provide precise energies for these orbitals.

A representative table of FMO analysis results is shown below:

OrbitalEnergy (eV)Description
HOMO-9.5Primarily located on the oxygen atom of the hydroxyl group.
LUMO2.1Primarily associated with the σ* orbitals of the C-F and C-O bonds.
HOMO-LUMO Gap11.6Indicates high kinetic stability.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. nih.govaps.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior. nih.gov

These simulations are particularly useful for understanding the flexibility of the cyclohexyl ring and the rotation around the C-C single bonds. This allows for the identification of different stable conformers and the energy barriers between them. For this compound, MD simulations could reveal the preferred orientation of the fluoroethyl group relative to the cyclohexyl ring.

Furthermore, by simulating a system containing multiple molecules of this compound, MD can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. nih.gov

Predictive Modeling of Spectroscopic Parameters, e.g., 19F NMR Chemical Shifts, for this compound

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters, which can be invaluable for structural elucidation. nih.govrsc.org For fluorinated compounds like this compound, the prediction of ¹⁹F NMR chemical shifts is of significant interest. nih.govnih.govnsf.gov

The ¹⁹F chemical shift is highly sensitive to the local electronic environment around the fluorine atom. nih.gov By calculating the magnetic shielding tensor of the fluorine nucleus using DFT, it is possible to predict its chemical shift with a high degree of accuracy. nih.govnsf.gov These predictions can help in assigning the signals in an experimental ¹⁹F NMR spectrum and can provide insights into the conformational preferences of the molecule in solution.

A hypothetical comparison of experimental and computationally predicted ¹⁹F NMR chemical shifts is presented in the table below. The use of different computational methods can lead to variations in the predicted values.

MethodPredicted ¹⁹F Chemical Shift (ppm)
B3LYP/6-31G(d)-185.2
ωB97XD/aug-cc-pVDZ-182.5
Experimental-183.1

Analysis of Intermolecular Interactions via Computational Methods

Beyond MD simulations, specific computational methods can be used to analyze the nature and strength of intermolecular interactions in detail. nih.govrsc.org Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for this purpose. nih.govrsc.org

QTAIM analysis can identify and characterize the bond critical points associated with hydrogen bonds and other weak interactions within a dimer or a cluster of this compound molecules. nih.gov The electron density and its Laplacian at these critical points provide quantitative information about the strength and nature of the interaction.

NCI plots provide a visual representation of non-covalent interactions in three-dimensional space, highlighting regions of attractive and repulsive forces. This can reveal the presence of hydrogen bonds, van der Waals interactions, and steric clashes, offering a comprehensive picture of the forces that govern the association of molecules. nih.gov

Biochemical Interaction Mechanisms of 2 Cyclohexyl 2 Fluoroethan 1 Ol in Vitro Mechanistic Studies

Fluorine's Influence on Molecular Recognition and Binding Mechanisms

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic properties, which are critical for molecular recognition by biological targets like proteins and enzymes. nih.govacs.org The carbon-fluorine (C-F) bond is highly polarized and stronger than a carbon-hydrogen (C-H) bond, yet fluorine is only slightly larger than hydrogen, allowing it to act as a minimal steric perturbation. pnas.orgresearchgate.net This combination of properties means that a fluorinated ligand can fit into a binding site designed for its non-fluorinated counterpart, while introducing new electronic interactions. researchgate.net

The fluorine atom in 2-Cyclohexyl-2-fluoroethan-1-ol imparts a strong dipole moment to the C-F bond. mdpi.com This localized polarity can lead to favorable electrostatic and dipolar interactions with polar residues in a protein's binding pocket that are not possible for a simple hydrocarbon. researchgate.net These interactions, although often individually weak, can collectively contribute to binding affinity and specificity. researchgate.net

Hydrogen bonds are fundamental to molecular recognition in biological systems. nih.gov The this compound molecule has distinct hydrogen bonding capabilities.

Donor Capability : The primary hydrogen bond donor is the hydroxyl (-OH) group. This group can donate its hydrogen to an acceptor atom (like oxygen or nitrogen) on a biological macromolecule.

Acceptor Capability : The molecule has two potential hydrogen bond acceptor sites: the oxygen of the hydroxyl group and the fluorine atom. The hydroxyl oxygen is a strong acceptor. In contrast, organically bound fluorine is considered a weak hydrogen bond acceptor. acs.orgnih.gov While C-F···H-X (where X is O or N) hydrogen bonds do form, they are generally weak and often described as a "donor's last resort," occurring when stronger acceptors are absent. nih.govnih.gov Statistical analysis of protein-ligand complexes in the Protein Data Bank (PDB) confirms that fluorine can participate in hydrogen bonding, but these interactions are often geometrically less optimal and energetically weaker compared to those involving oxygen or nitrogen. nih.gov

The presence of the electronegative fluorine atom can also indirectly influence hydrogen bonding by modulating the acidity of the nearby hydroxyl proton, though this effect is likely modest in this specific structure.

Table 1: Hydrogen Bonding Properties of Functional Groups in this compound

Functional GroupDonor/Acceptor CapabilityRelative Strength
Hydroxyl (-OH)Donor and AcceptorStrong
Fluorine (-F)AcceptorWeak

The C-F bond is characterized by "polar hydrophobicity," meaning it is a hydrophobic surface that is also highly polarized. pnas.org Computational studies and ultrafast fluorescence spectroscopy have shown that fluorinated side chains can slow down the movement of water molecules on protein surfaces. nih.gov For this compound, the fluorine atom and the large cyclohexyl group would interact with water in distinct ways. The cyclohexyl group creates a classic hydrophobic hydration shell, while the fluorine atom may induce a more ordered, structured water network due to its partial negative charge. nih.gov This modulation of the local water network can impact binding affinity and kinetics, sometimes by mediating contacts between the ligand and the protein through a bridging water molecule. acs.org However, direct, strong interactions between the fluorine and water are not always observed, and the effect is often a more subtle perturbation of the protein-water hydrogen bond network at the binding interface. nih.gov

Hydrophobic interactions are a major driving force for protein-ligand binding. The large, nonpolar cyclohexyl group of this compound is expected to be the dominant contributor to hydrophobic binding, inserting into nonpolar pockets of a protein to exclude water.

Fluorination can enhance hydrophobicity. mdpi.com Substituting hydrogen with fluorine generally increases the surface area and the hydrophobicity of a molecule, which can lead to increased protein stability and binding affinity. pnas.orgrsc.org The fluorine atom in this compound, positioned adjacent to the bulky cyclohexyl ring, increases the lipophilicity of that region of the molecule. This can strengthen its association with hydrophobic pockets in an enzyme or receptor. mdpi.com

The introduction of fluorine can also influence the conformational flexibility of a ligand. The fluorinated system may have lower conformational flexibility in its unbound state, leading to a smaller entropic penalty upon binding. nih.gov This can result in a more favorable binding entropy compared to non-fluorinated analogs. nih.gov

This compound as a Mechanistic Probe in Biological Systems

Fluorinated molecules are widely used as mechanistic probes in biochemistry, primarily due to the utility of the ¹⁹F nucleus as a "bio-orthogonal" NMR reporter. nih.govresearchgate.net Since fluorine is virtually absent in biological systems, a ¹⁹F NMR signal is specific to the introduced probe, providing a clear window into its local environment without background noise. nih.govresearchgate.net

Although no studies have specifically reported using this compound for this purpose, its structure is suitable for such applications. If this compound were to bind to an enzyme, the chemical shift of its ¹⁹F NMR signal would be highly sensitive to changes in its environment. This allows for:

Detection of Binding : A change in the ¹⁹F NMR signal upon addition of a protein can confirm binding and be used to measure binding affinity (Kd).

Probing the Binding Site Environment : The magnitude of the chemical shift change can provide information about the polarity and nature of the binding pocket.

Following Enzymatic Reactions : If the compound acts as a substrate or a mechanism-based inhibitor, ¹⁹F NMR can be used to follow the formation of intermediates and products in real-time, providing detailed mechanistic insights. nih.govportlandpress.com For instance, the conversion of the alcohol to an aldehyde or acid would cause a significant change in the electronic environment of the fluorine atom, which would be readily detectable by ¹⁹F NMR. nih.gov

Mechanistic Insights into Enzyme-Substrate Interactions (In Vitro Analysis)

The interaction of this compound with enzymes would be dictated by its two main functional groups: the primary alcohol and the fluorinated carbon center.

In vitro, primary alcohols are common substrates for oxidoreductases, particularly alcohol dehydrogenases (ADHs), which oxidize them to aldehydes. nih.gov It is plausible that this compound could be a substrate for an ADH, being converted to 2-cyclohexyl-2-fluoroacetaldehyde. The presence of the fluorine atom can influence the rate of this reaction. Its strong electron-withdrawing nature can affect the reactivity of the adjacent alcohol.

Furthermore, fluorinated functional groups are often incorporated into mechanism-based enzyme inhibitors, also known as "suicide substrates". nih.govresearchgate.net These molecules are chemically inert until they are processed by a specific target enzyme. The enzymatic reaction unmasks a reactive species that then covalently binds to and inactivates the enzyme. nih.gov The fluorine atom is an excellent leaving group from an anionic intermediate, a property exploited in many such inhibitors. nih.gov For example, if this compound were oxidized to the corresponding aldehyde, subsequent enzymatic steps could potentially lead to the elimination of a fluoride (B91410) ion, generating a reactive Michael acceptor that could alkylate an active site nucleophile.

Table 2: Potential In Vitro Enzymatic Interactions of this compound

Enzyme ClassPotential InteractionMechanistic Role of Fluorine
Alcohol DehydrogenaseSubstrateElectronic modulation of reaction rate.
Cytochrome P450Substrate for oxidationBlocking metabolic "soft spots"; influencing rate and regioselectivity of oxidation. mdpi.com
Various (e.g., Lyases, Hydrolases)Mechanism-Based InhibitorPotential to act as a leaving group to unmask a reactive species following initial enzymatic activation. nih.gov

Conclusion and Future Research Perspectives for 2 Cyclohexyl 2 Fluoroethan 1 Ol

Summary of Current Academic Understanding

Currently, the academic understanding of 2-Cyclohexyl-2-fluoroethan-1-ol is foundational, primarily limited to its structural identification and basic predicted properties available in chemical databases. There is a notable absence of dedicated research literature detailing its synthesis, reactivity, or potential applications. The primary source of information is its entry in chemical registries, which provides fundamental molecular data. uni.lu

This foundational data serves as the starting point for all future experimental and theoretical work. The predicted properties suggest a molecule with moderate lipophilicity, influenced by the cyclohexane (B81311) ring, and specific electronic characteristics due to the highly electronegative fluorine atom.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H15FOPubChem uni.lu
Molecular Weight146.20 g/molPubChem uni.lu
InChIKeyCOHAYBDUSGUGIO-UHFFFAOYSA-NPubChem uni.lu
Predicted XlogP2.3PubChem uni.lu
Predicted Collision Cross Section ([M+H]+)132.3 ŲPubChem uni.lu

Emerging Synthetic Methodologies for Related Fluoroalkanols and Future Directions for this compound

While a specific, optimized synthesis for this compound is not documented, several established and emerging methods for preparing related fluoroalkanols could be adapted. Traditional approaches often involve the nucleophilic substitution of a leaving group with a fluoride (B91410) source. For instance, the synthesis of 2-fluoroethanol (B46154) has been achieved by treating 2-chloroethanol (B45725) with potassium fluoride in a Finkelstein-type reaction. wikipedia.org A similar strategy could be envisioned starting from a corresponding 2-cyclohexyl-2-haloethan-1-ol.

Future synthetic research should explore more modern and efficient fluorination techniques.

Direct Hydroxyl Replacement: Reagents like sulfur tetrafluoride and its derivatives can replace hydroxyl groups with fluorine, although their application to complex alcohols requires careful optimization to avoid side reactions. chemistry-chemists.com

Asymmetric Fluorination: Given the chiral center at the fluorine-bearing carbon, developing enantioselective synthetic routes is a critical future direction. Organocatalytic or transition-metal-catalyzed methods for asymmetric fluorination could provide access to enantiopure forms of the compound, which is essential for evaluating its biological potential. researchgate.net

Flow Chemistry: The use of flow chemistry could enhance the safety and efficiency of fluorination reactions, which often involve hazardous reagents. This approach allows for precise control over reaction parameters and can facilitate scalability. researchgate.net

Enzymatic Fluorination: The discovery of fluorinase enzymes, which naturally form C-F bonds, opens up the possibility of biocatalytic routes to fluorinated compounds. researchgate.net Engineering a fluorinase to accept a precursor to this compound would represent a significant advancement in green chemistry.

Future work should focus on developing a robust and stereocontrolled synthesis to enable deeper investigation into the compound's properties and potential applications.

Prospects for Advanced Characterization and Computational Approaches in Fluoroalkanol Research

A thorough characterization of this compound is essential for understanding its behavior. Beyond standard NMR and mass spectrometry, advanced techniques can provide deeper insights.

Advanced Spectroscopy: Cryogenic infrared ion spectroscopy could be employed to analyze the structure of protonated clusters of the alcohol, revealing details about hydrogen bonding and the influence of fluorination. researchgate.netelsevierpure.com

Conformational Analysis: The interplay between the bulky cyclohexyl group and the polar C-F bond likely results in specific conformational preferences. Advanced NMR techniques, coupled with computational modeling, can elucidate the dominant conformations in solution.

Computational chemistry offers a powerful, complementary approach to experimental work. nih.govsemanticscholar.org These methods are increasingly vital in drug discovery and materials science. universiteitleiden.nl

Density Functional Theory (DFT): DFT calculations can predict spectroscopic properties, bond energies, and reaction energetics, guiding synthetic efforts and the interpretation of experimental data. researchgate.netbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational landscape and its interactions with solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be developed to correlate structural features with that activity, guiding the design of more potent analogs. nih.gov

Future Research Techniques for this compound

Research AreaTechnique/ApproachPotential Insights
Advanced CharacterizationCryogenic IR SpectroscopyDetailed structure of molecular ions and clusters. researchgate.netelsevierpure.com
Advanced NMR (NOE, etc.)Solution-phase conformational preferences.
Computational ApproachesDensity Functional Theory (DFT)Electronic structure, spectroscopic properties, reaction mechanisms. researchgate.net
Molecular Dynamics (MD)Conformational dynamics, solvent interactions, binding modes.
QSARCorrelation of structure with biological activity. nih.gov

Exploration of Unexplored Mechanistic Pathways and Novel Biological Interaction Modes

The presence of the fluorine atom is expected to significantly influence the reactivity and interaction modes of this compound compared to its non-fluorinated counterpart.

Mechanistic Pathways: Future studies should investigate how the strong electron-withdrawing effect of fluorine impacts the reactivity of the adjacent alcohol. For example, in glycosylation reactions involving fluorinated acceptors, the nucleophilicity of the alcohol is reduced, which can alter the stereochemical outcome of the reaction by shifting the mechanism from a more SN2-like to an SN1-like pathway. researchgate.net Similar mechanistic questions for this compound could be explored, such as its participation in etherification or esterification reactions. Furthermore, understanding its atmospheric oxidation pathways, initiated by radicals like OH, could be another area of investigation. bohrium.combohrium.com

Biological Interactions: The unique combination of a lipophilic cyclohexane group and a polar C-F bond makes this molecule an intriguing candidate for exploring biological interactions. scholarsresearchlibrary.com The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and lipophilicity. researchgate.net

Enzyme Inhibition: The molecule could be investigated as a potential inhibitor of enzymes where a combination of hydrophobic and polar interactions is key for substrate binding. The C-F bond can act as a hydrogen bond acceptor, potentially forming specific interactions within a protein's active site.

Membrane Interactions: Fluoroalcohols are known to interact with lipid bilayers and can modulate the structure and aggregation of proteins. ncbs.res.in The cyclohexyl group could anchor the molecule in the hydrophobic core of a membrane, presenting the fluoroalcohol moiety to the aqueous or headgroup region.

Probes for Biological Systems: If radiolabeled (e.g., with 18F), analogs of this compound could be developed as PET imaging agents to probe biological systems, similar to strategies used for other fluorinated molecules targeting receptors in the brain. acs.orgnih.gov

The exploration of these pathways and interactions requires a multidisciplinary approach, combining organic synthesis, physical chemistry, computational modeling, and biochemistry to fully unlock the potential of this compound and related fluoroalkanols. nih.govboku.ac.at

Q & A

Q. How should researchers mitigate static discharge risks when handling volatile fluorinated alcohols?

  • Methodological Answer : Ground all equipment and use conductive containers. Refer to JIS Z 7253:2019 standards for antistatic workwear and humidity control (>40% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.